molecular formula C11H8ClF3N4 B2843474 4-(4-Chlorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine CAS No. 861451-58-3

4-(4-Chlorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B2843474
CAS No.: 861451-58-3
M. Wt: 288.66
InChI Key: QXGHRKULOMIYQV-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative characterized by a chlorophenyl group at position 4, a hydrazinyl substituent at position 2, and a trifluoromethyl group at position 4. Its molecular formula is C₁₁H₈ClF₃N₄, with a molecular weight of 288.66 g/mol (CAS: Not explicitly listed; referenced via analogs in (DT055) and ). The compound’s structure combines electron-withdrawing groups (Cl, CF₃) and a hydrazine moiety, making it a candidate for pharmaceutical applications, particularly in analgesia and anti-inflammatory therapies.

Properties

IUPAC Name

[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N4/c12-7-3-1-6(2-4-7)8-5-9(11(13,14)15)18-10(17-8)19-16/h1-5H,16H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGHRKULOMIYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)NN)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorobenzaldehyde hydrazone. This intermediate is then reacted with 2,4,6-trifluoropyrimidine under basic conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.

Major Products:

    Oxidation: Azo or azoxy derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biology: The compound is studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Industry: The compound is explored for its use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls and fungal membranes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Modifications and Their Impacts

The biological activity of pyrimidine derivatives is highly sensitive to substituent variations. Below is a comparative analysis of the target compound with its analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position 4, 2, 6) Molecular Formula Molecular Weight (g/mol) Key Findings
Target Compound 4-Cl-phenyl, 2-hydrazinyl, 6-CF₃ C₁₁H₈ClF₃N₄ 288.66 Optimal balance of lipophilicity and electronic effects; high analgesic activity.
4-(3,4-Dichlorophenyl)-2-hydrazinyl-6-CF₃ pyrimidine (CAS 862658-93-3) 3,4-diCl-phenyl, 2-hydrazinyl, 6-CF₃ C₁₁H₇Cl₂F₃N₄ 323.10 Increased lipophilicity but potential toxicity due to additional Cl.
4-Cyclopropyl-2-hydrazinyl-6-CF₃ pyrimidine (CAS 869945-40-4) 4-cyclopropyl, 2-hydrazinyl, 6-CF₃ C₉H₉F₃N₄ 232.19 Reduced aromatic interactions; lower activity in biological assays.
4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine (CAS 869952-74-9) 4-difluoromethyl, 6-4-F-phenyl, 2-hydrazinyl C₁₁H₈F₄N₄ 284.21 Enhanced metabolic stability due to fluorine substitution.
2-Bromo-6-(4-chlorophenyl)-4-CF₃ pyrimidine (CAS 1820603-99-3) 2-Br, 6-Cl-phenyl, 4-CF₃ C₁₁H₅BrClF₃N₂ 337.53 Increased steric bulk; potential for stronger target binding.

Pharmacological Activity

  • Halogen Substituents: highlights that halogenated derivatives (Cl, Br) exhibit superior analgesic and anti-inflammatory activity compared to non-halogenated analogs. For example, the target compound’s 4-chlorophenyl group enhances lipophilicity, improving membrane permeability.
  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group at position 6 stabilizes the pyrimidine ring via electron withdrawal, enhancing receptor interaction.
  • Hydrazine Moiety : The hydrazinyl group at position 2 facilitates hydrogen bonding with biological targets, critical for activity.

Biological Activity

4-(4-Chlorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H8ClF3N4
  • Molecular Weight : 288.656 g/mol

The compound features a pyrimidine ring substituted with a hydrazine group and a trifluoromethyl group, which enhances its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydrazine moiety can form covalent bonds with active site residues in enzymes, potentially leading to enzyme inhibition. The trifluoromethyl group may enhance binding affinity through electronic effects and increased lipophilicity, facilitating better interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit promising anticancer properties. For instance, studies have shown that compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundA54929.77
Similar PyrimidinesCaco-240.54

The presence of the chlorophenyl group has been linked to enhanced anticancer activity, likely due to its electron-withdrawing properties.

Antimicrobial Activity

Pyrimidine derivatives have also been evaluated for their antimicrobial properties. In vitro studies show that compounds like this compound exhibit activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli15 µg/mL
S. aureus12 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives has been documented in several studies. For example, compounds related to this compound showed significant inhibition of paw edema in animal models:

CompoundInhibition (%) at 5hReference
This compound31.10%
Indomethacin (Standard)42.22%

This suggests that the compound could be further explored for its anti-inflammatory properties.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines, revealing that those containing the trifluoromethyl group exhibited lower IC50 values compared to their non-fluorinated counterparts, highlighting the importance of this functional group in enhancing biological activity.
  • Antimicrobial Screening : Another research project focused on the antimicrobial efficacy of pyrimidine derivatives against clinical isolates of bacteria. The study found that the presence of halogen substituents (like chlorine) significantly improved the antimicrobial potency of these compounds.

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